
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone, also known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling and is a key target in the treatment of B-cell malignancies. In
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antibacterial Activity
Research on compounds structurally related to "1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone" includes the development of synthetic routes under microwave irradiation and evaluation of antibacterial activities. For instance, Merugu et al. (2010) explored the microwave-assisted synthesis of piperidine-containing compounds and evaluated their antibacterial properties, highlighting the potential for developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Hydrogen-Bonding Patterns in Enaminones
Studies on enaminones, such as those by Balderson et al. (2007), examine hydrogen-bonding patterns which contribute to the structural stability and potential reactivity of these compounds. Their work provides foundational knowledge on the molecular interactions that can influence the properties and reactivity of compounds containing piperidine and related moieties (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Oxidation Studies
The synthesis, oxidation, and nitration of cyclopenta[b]indoles, involving reactions with piperidine, have been explored to obtain various derivatives with potential application in medicinal chemistry and material science. Skladchikov et al. (2012) discussed the synthesis and structural elucidation of such compounds, illustrating the versatility of piperidine in synthesizing complex heterocyclic structures (Skladchikov, Suponitskii, Abdrakhmanov, & Gataullin, 2012).
Convergent Construction of Heterocyclic Scaffolds
Research by Chen et al. (2011) on the convergent construction of the 1,4-dihydropyridine scaffold containing an indole fragment through multi-component reactions showcases the synthetic utility of piperidine and related compounds in constructing complex, biologically relevant structures (Chen, Xu, Liu, & Ji, 2011).
Catalytic Behavior Towards Ethylene Reactivity
Studies on the catalytic behavior of metal complexes bearing iminopyridines and their reactivity towards ethylene provide insights into the application of piperidine-derived ligands in catalysis. Sun et al. (2007) highlighted the synthesis, characterization, and catalytic applications of such complexes, contributing to the understanding of piperidine's role in organometallic chemistry (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).
Propriétés
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-17-13-22-9-5-19(17)26-16-7-11-23(12-8-16)20(25)14-24-10-6-15-3-1-2-4-18(15)24/h1-6,9-10,13,16H,7-8,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDNFGGHYPAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

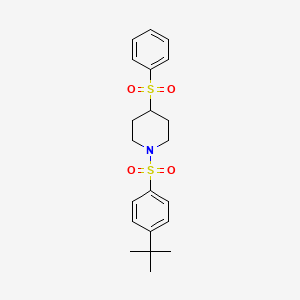
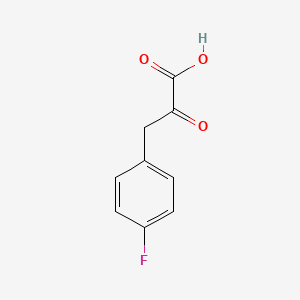
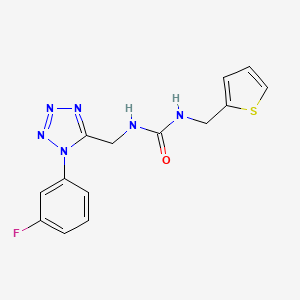

![2-(3,5-dimethylisoxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2609820.png)
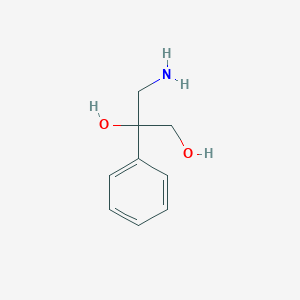

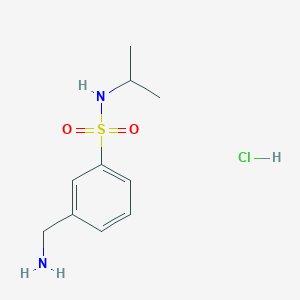
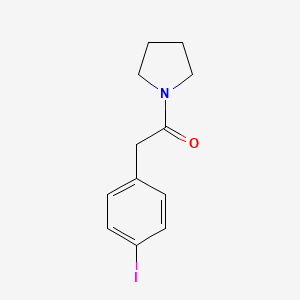
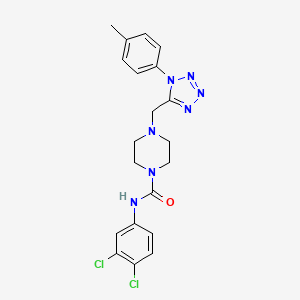
![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B2609832.png)


